1-Cyclopentylpropane-1-sulfonamide
CAS No.:
Cat. No.: VC17645904
Molecular Formula: C8H17NO2S
Molecular Weight: 191.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H17NO2S |
|---|---|
| Molecular Weight | 191.29 g/mol |
| IUPAC Name | 1-cyclopentylpropane-1-sulfonamide |
| Standard InChI | InChI=1S/C8H17NO2S/c1-2-8(12(9,10)11)7-5-3-4-6-7/h7-8H,2-6H2,1H3,(H2,9,10,11) |
| Standard InChI Key | CRMPDDLLABJIEX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1CCCC1)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The molecular formula of 1-cyclopentylpropane-1-sulfonamide is inferred as C₈H₁₇NO₂S, derived from its parent sulfonyl chloride (C₈H₁₅ClO₂S, CAS 1861556-97-9) by substituting the chloride group with an amine. Key structural attributes include:
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Cyclopentyl moiety: A five-membered carbocyclic ring conferring steric bulk and influencing hydrophobic interactions.
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Sulfonamide group: A polar functional group (-SO₂NH₂) contributing to hydrogen-bonding capacity and acidity (pKa ~10–11) .
The SMILES notation for this compound is CCC(C1CCCC1)(S(=O)(=O)N), reflecting the propane backbone with cyclopentyl and sulfonamide substituents at the first carbon.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 191.29 g/mol | Calculated |
| XLogP3 (Lipophilicity) | ~1.8 (predicted) | Analog |
| Topological Polar SA | 68.5 Ų | Analog |
| Hydrogen Bond Donors | 1 | Analog |
Synthesis and Reactivity
Synthetic Routes
While no direct synthesis of 1-cyclopentylpropane-1-sulfonamide is documented, its preparation likely follows standard sulfonamide protocols:
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Sulfonyl Chloride Intermediate: Reacting 1-cyclopentylpropane-1-thiol with chlorine gas under oxidative conditions yields the sulfonyl chloride .
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Amination: Treating the sulfonyl chloride with aqueous ammonia or amines forms the sulfonamide .
Reaction Scheme:
R = 1-cyclopentylpropane
Stability and Reactivity
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Hydrolysis: Sulfonamides resist hydrolysis under acidic conditions but may degrade in strong bases via cleavage of the S-N bond .
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Thermal Stability: Predicted decomposition temperature exceeds 200°C, based on analogs with similar substituents .
Physicochemical and Computational Properties
Predicted Physicochemical Profile
Using data from 3-cyclopentylpropane-1-sulfonamide (CID 112639881) as a structural analog:
Table 2: Comparative Properties
| Property | 1-Cyclopentylpropane-1-sulfonamide (Predicted) | 3-Cyclopentylpropane-1-sulfonamide (PubChem ) |
|---|---|---|
| Molecular Formula | C₈H₁₇NO₂S | C₈H₁₇NO₂S |
| Rotatable Bonds | 4 | 4 |
| Heavy Atom Count | 12 | 12 |
| Complexity | 212 | 212 |
The positional isomerism (1- vs. 3-substitution) minimally impacts bulk properties but may alter pharmacokinetic behavior.
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1150 cm⁻¹ (S=O asymmetric stretch) and ~1340 cm⁻¹ (S=O symmetric stretch) .
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NMR: Expected signals include δ 1.2–1.8 ppm (cyclopentyl CH₂), δ 3.1 ppm (SO₂NH₂), and δ 2.5–3.0 ppm (propane backbone) .
| Compound | Target Kinase | IC₅₀ (nM) | Source |
|---|---|---|---|
| Trifluoropropyl-sulfonamide | JAK1 | 5.2 | Patent |
| Cyclopentyl-sulfonamide | SYK | 12.4 | Patent |
Antibacterial Activity
Sulfonamides historically serve as antibacterial agents by inhibiting dihydropteroate synthase. The cyclopentyl group may enhance membrane permeability, though activity data for this specific derivative remain unexplored.
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